(R)-1-Methyl hydrogen 3-methylglutarate
Overview
Description
“®-1-Methyl hydrogen 3-methylglutarate” is a monoester of 3-methylglutarate . It’s used in the preparation of important chiral building blocks . The molecular formula is C8H14O4 .
Synthesis Analysis
Enantiomerically pure monoesters of 3-methylglutarate allow the preparation of important chiral building blocks. This includes the synthesis of both enantiomers of β-methyl-γ-valerolactone, synthesis of ®-3-methylhexanol, and Kolbe synthesis of long-chain acids .Molecular Structure Analysis
The molecular weight of “®-1-Methyl hydrogen 3-methylglutarate” is 174.19 g/mol . The molecular formula is C8H14O4 . The IUPAC name is (3 R )-5-ethoxy-3-methyl-5-oxopentanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-Methyl hydrogen 3-methylglutarate” include a molecular weight of 174.19 g/mol, a topological polar surface area of 63.6 Ų, and a complexity of 164 .Scientific Research Applications
Pheromone Synthesis
(R)-1-Methyl hydrogen 3-methylglutarate has been utilized as a chiral building block in synthesizing biologically active compounds. A notable application is the synthesis of pheromones, including the sex pheromone of the southern corn rootworm, Diabrotica undecimpunctata howardi Barber. This compound has also been used to prepare enantiomerically pure (R)-3-methyl-1-pentanol and (R)-5-methyl-i-tricosyne, important in the development of other chiral insect pheromones (Rossi, Carpita, & Chini, 1985).
Alarm Pheromone Synthesis
Another significant application is in the synthesis of alarm pheromones for ants of the genus Crematogaster. Both enantiomers of 6-methyl-3-octanone, a component of the alarm pheromone, have been synthesized using enantiomerically pure (R)-1-methyl hydrogen 3-methylglutarate (Naoshima, Hayashi, & Ochi, 1988).
Hydrolysis Monitoring
The compound has been used in studies of hydrolysis processes in organic solids. Experiments and calculations have been conducted to observe methyl group rotation in samples containing 3-methylglutaric anhydride and acid, providing insights into solid-state chemical reactions (Beckmann et al., 2017).
Enantioselective Synthesis
(R)-1-Methyl hydrogen 3-methylglutarate has been employed in the enantioselective synthesis of various compounds. For instance, it has been used in the synthesis of Windaus and Grundmann's C19 ketone, a compound of interest in organic chemistry (Kocieński, Lythgoe, & Roberts, 1978).
Metal-Organic Complexes
This compound has been a key ingredient in creating metal-organic complexes with potential applications in fluorescence and magnetism. These complexes have been characterized for their crystal structures and fluorescence properties, offering a pathway to novel materials (Zheng, Liu, & Yao, 2009).
Photocatalytic Applications
Studies have explored the use of derivatives of (R)-1-Methyl hydrogen 3-methylglutarate in photocatalytic processes, such as the degradation of pollutants, highlighting its potential in environmental applications (Wu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(3R)-5-methoxy-3-methyl-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMHSADRRMVHY-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426441 | |
Record name | Methyl (R)-(+)-3-methylglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methyl hydrogen 3-methylglutarate | |
CAS RN |
63473-60-9 | |
Record name | Methyl (R)-(+)-3-methylglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-Methyl hydrogen 3-methylglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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